n,n-Diethyl-l-phenylalanine

Description

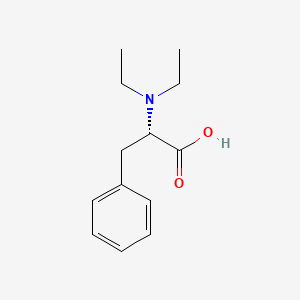

N,N-Diethyl-L-phenylalanine is a modified amino acid derivative where the α-amino group of L-phenylalanine is substituted with two ethyl groups. These modifications alter physicochemical properties such as solubility, bioavailability, and interaction with biological targets .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2S)-2-(diethylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)12(13(15)16)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16)/t12-/m0/s1 |

InChI Key |

OIJSDANCPHWBIZ-LBPRGKRZSA-N |

Isomeric SMILES |

CCN(CC)[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCN(CC)C(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

N,N-Diethyl-L-phenylalanine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N,N-Dimethyl-L-phenylalanine

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Features: The α-amino group is substituted with two methyl groups instead of ethyl. Exhibits enhanced lipophilicity compared to unmodified phenylalanine, making it useful in peptide synthesis and chiral separation techniques . Applications include catalysis, drug delivery systems, and biochemical assays due to its stability and solubility in organic solvents .

N-Methyl-L-phenylalanine

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Features: Mono-methylation reduces steric hindrance compared to diethyl or dimethyl analogs. Demonstrated inhibitory effects on alkaline phosphatase enzymes, particularly in placental and intestinal isoforms, via uncompetitive binding mechanisms .

N-Acetyl-DL-phenylalanine (Afalanine)

- Molecular Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Key Features: Acetylation at the α-amino group increases metabolic stability and resistance to enzymatic degradation. Used in cyclodextrin-based molecular recognition studies due to its ability to form inclusion complexes via hydrophobic interactions . Inhibits phenylalanine hydroxylase, a key enzyme in phenylketonuria (PKU) pathways .

N-Phthaloyl-L-phenylalanine

- Molecular Formula: C₁₈H₁₅NO₄

- Molecular Weight : 309.32 g/mol

- Key Features: The phthaloyl group enhances rigidity and facilitates crystallographic studies of host-guest interactions (e.g., with β-cyclodextrins) . Applications in peptide synthesis as a protective group for the amino moiety .

Phenylacetyl-L-phenylalanine

- Molecular Formula: C₁₇H₁₇NO₃

- Molecular Weight : 283.32 g/mol

- Used in studies of enzyme-substrate interactions and prodrug design .

Structural and Functional Comparison Table

Research Findings and Pharmacological Insights

- Alkylation vs. Acylation :

- Enzyme Interactions :

- Molecular Recognition :

- Cyclodextrin complexes with N-acetylphenylalanine demonstrate weak binding forces, allowing flexibility in host-guest interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.